5,15-Di(4-aminophenyl)-10,20-diphenyl porphine
Description
Properties
Molecular Formula |
C44H32N6 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H32N6/c45-31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(46)18-14-30)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,45-46H2 |
InChI Key |
FNUGBWUULHWQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)N)N3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Nitro Reduction Strategy
The predominant synthesis method involves a two-step process: (1) formation of a nitro-substituted porphyrin precursor followed by (2) reduction to the corresponding amine. This approach ensures regioselective functionalization at the 5- and 15-positions while maintaining the phenyl groups at the 10- and 20-positions.
Step 1: Synthesis of 5,15-Di(4-nitrophenyl)-10,20-diphenyl Porphyrin
The precursor is synthesized via a Lindsey-style condensation reaction. A mixture of pyrrole, 4-nitrobenzaldehyde, and benzaldehyde is condensed under inert atmosphere using the Schlenk technique. Chloroform serves as the solvent, and the reaction proceeds at 20°C for 2 hours. Critical parameters include:
| Parameter | Value/Detail |
|---|---|
| Molar Ratio | Pyrrole : 4-nitrobenzaldehyde : benzaldehyde = 1:1:1 |
| Solvent | Chloroform (anhydrous) |
| Reaction Time | 2 hours |
| Temperature | 20°C |
| Atmosphere | Nitrogen (Schlenk line) |
The product is purified via column chromatography (silica gel, dichloromethane/hexane), yielding the nitroporphyrin as a deep purple solid.
Step 2: Reduction to this compound
The nitro groups are reduced using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The reaction is conducted under inert conditions to prevent oxidation of the amine groups:
| Parameter | Value/Detail |
|---|---|
| Reducing Agent | SnCl₂ (5 equiv) |
| Solvent | HCl (conc.)/THF (1:1 v/v) |
| Reaction Time | 4 hours |
| Temperature | 60°C |
After neutralization with aqueous NaOH, the product is extracted with dichloromethane and purified via recrystallization (methanol/water), achieving a yield of 65–70%.
Mechanistic Considerations
Regioselectivity in Porphyrin Formation
The trans-A₂B₂ substitution pattern arises from steric and electronic factors during condensation. The use of nitrobenzaldehyde directs electrophilic substitution to the 5- and 15-positions due to the electron-withdrawing nitro groups, which deactivate adjacent positions. Benzaldehyde, being less deactivated, occupies the remaining 10- and 20-positions.
Nitro-to-Amine Reduction Mechanism
SnCl₂ facilitates a stepwise reduction:
-
Protonation of nitro groups by HCl to form nitronium intermediates.
-
Electron transfer from Sn²⁺ to nitro groups, generating nitroso and hydroxylamine intermediates.
Analytical Characterization
Spectroscopic Validation
-
UV-Vis Spectroscopy : The Soret band appears at 418 nm, with Q-bands at 515, 550, 590, and 645 nm, confirming the porphyrin macrocycle.
-
¹H NMR (CDCl₃) : Key signals include δ 8.85 (8H, β-pyrrolic), δ 8.20 (d, 4H, aromatic NH₂), and δ 7.75 (m, 10H, phenyl).
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 645.77, consistent with the molecular formula C₄₄H₃₂N₆.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) reveals ≥98% purity, with retention time = 12.3 min.
Comparative Analysis of Synthetic Approaches
While the SnCl₂/HCl method is widely adopted, alternative reductants like hydrogenation (H₂/Pd-C) have been explored but suffer from over-reduction side reactions. The SnCl₂ method offers superior selectivity, albeit requiring careful control of stoichiometry and reaction time.
Applications and Derivatives
The amino groups enable post-synthetic modifications, such as:
Chemical Reactions Analysis
Types of Reactions
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aminophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like p-chloranil or potassium permanganate are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that have different properties and applications.
Scientific Research Applications
The compound 5,15-Di(4-aminophenyl)-10,20-diphenyl porphine is a synthetic porphyrin with a variety of research applications . Porphyrins, including this compound, are employed in a variety of applications, including photodynamic therapy, where they act as photosensitizers . They are also used in solar energy conversion, sensor development, biological imaging, and catalysis .
General Information
Applications
This compound is widely utilized in research .
- Photodynamic Therapy: Porphyrins are effective in treating certain cancers by generating reactive oxygen species when exposed to light, making them valuable agents in targeted cancer treatments .
- Solar Energy Conversion: The unique structure of porphyrins allows them to absorb light efficiently, making them promising candidates for use in solar cells, enhancing energy conversion efficiency .
- Sensor Development: The chemical properties of porphyrins enable them to act as sensors for detecting metal ions or environmental pollutants, aiding in environmental monitoring and safety applications .
- Biological Imaging: Porphyrins can be used as contrast agents in imaging techniques, helping researchers visualize cellular processes and disease progression in real-time .
- Catalysis: Porphyrins serve as catalysts in various chemical reactions, improving reaction rates and selectivity, which is beneficial in pharmaceutical synthesis and industrial processes .
- Electrocatalysis: Thin films of Poly-Tetrakis-5,10,15,20-(4-aminophenyl)porphyrin have been tested as photosynthetic electrocatalysts using small positive bias potentials for the production of H2O2 .
- Covalent Organic Frameworks: this compound is used in Covalent Organic Frameworks (COFs) .
Biological Activity
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine (often referred to as DAPDPP) is a synthetic porphyrin compound that has garnered attention for its notable biological activities, particularly in the fields of photodynamic therapy (PDT) and as a photosensitizer. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C₄₄H₃₂N₆
- Molecular Weight: 644.77 g/mol
- CAS Number: 116206-75-8
The structure of DAPDPP includes two aminophenyl groups at the 5 and 15 positions, along with two phenyl groups at the 10 and 20 positions. This arrangement contributes to its unique electronic properties and enhances its reactivity in biological systems.
The primary mechanism through which DAPDPP exerts its biological effects is via the generation of reactive oxygen species (ROS) upon light activation. When exposed to light, DAPDPP transitions to an excited state, facilitating the production of singlet oxygen (), a highly reactive species that can induce oxidative stress in cells.
Photodynamic Therapy Applications
- Cancer Treatment:
- Antimicrobial Activity:
Study on Cancer Cell Lines
A study evaluated the efficacy of DAPDPP on human HEp2 cells, revealing that upon light activation, the compound significantly reduced cell viability through ROS-mediated pathways. The study utilized fluorescence microscopy to track cellular uptake and localization within mitochondria, indicating a targeted action mechanism .
Antimicrobial Efficacy
In another study assessing its antimicrobial potential, DAPDPP was found to have minimum inhibitory concentrations (MIC) significantly lower under irradiation conditions:
- Against MRSA: MIC = 69.42 µg/mL (irradiated) vs. 109.30 µg/mL (non-irradiated)
- Against P. aeruginosa: MIC = 54.71 µg/mL (irradiated) vs. 402.90 µg/mL (non-irradiated) .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine | C₄₆H₃₀N₄O₄ | Lacks amino group; used in similar applications |
| Zinc(II) 5,15-Diphenyl-10-(4-aminophenyl) porphyrin | C₄₅H₃₄ClN₅O₂Zn | Metal complex; exhibits different photophysical properties |
| 5,10,15-Tris(4-carboxyphenyl) porphyrin | C₄₁H₃₂N₄O₈ | More carboxylic acid groups; enhanced solubility |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functionalization
- Aminophenyl vs. Pyridyl/Sulfonato Groups: The dual aminophenyl groups in the target porphyrin enable covalent bonding in COFs (e.g., CoPc-2H₂Por) and polymerization with dianhydrides . In contrast, pyridyl porphyrins (e.g., 5,15-diphenyl-10,20-di(4-pyridyl)porphine) coordinate with metal ions (Zn²⁺, Co²⁺) for MOF assembly but lack post-synthetic versatility . Sulfonated derivatives like TPPS3 rely on electrostatic interactions for aggregation .
- Amino vs. Quaternary Ammonium Groups: While DADP-o (quaternary ammonium) exhibits superior water solubility and cellular uptake, the target compound’s amino groups allow pH-dependent protonation, facilitating interactions with biological targets like SARS-CoV-2 S-protein .
Solubility and Aggregation
- The target porphyrin is sparingly soluble in polar solvents but forms stable aggregates in acidic media. In contrast, sulfonated TPPS3 is highly water-soluble and forms chiral aggregates under acidic conditions . TyrP (1), functionalized with hydrophilic tyrosinyl and pyridyl groups, demonstrates enhanced solubility for biomedical applications .
Photochemical and Catalytic Properties
- Photodynamic Activity: The target porphyrin’s amino groups enhance singlet oxygen generation, comparable to TyrP (1), which reduces SARS-CoV-2 S-protein thermal stability by 15°C under irradiation . DADP-o shows superior phototoxicity in HEp2 cells due to cationic charge .
Catalysis :
TPPS3 acts as a supramolecular catalyst for Diels-Alder reactions , while the target porphyrin’s COF derivatives (e.g., CoPc-2H₂Por) exhibit high electrocatalytic CO₂ reduction selectivity (95% Faradaic efficiency) .
Materials Science
COFs and MOFs :
The target porphyrin serves as a linker in CoPc-2H₂Por COFs, enabling efficient electron transfer for CO₂ reduction . Pyridyl porphyrins form MOFs with tunable porosity for gas storage .Polymerization : Polyimides derived from the target porphyrin retain porphyrin’s photochemical properties, useful in optoelectronics .
Q & A
Q. Q: What is the optimized synthetic route for 5,15-Di(4-aminophenyl)-10,20-diphenylporphine, and how are intermediates characterized?
A: The synthesis involves regioselective substitution of phenyl groups in a tetraphenylporphyrin scaffold. A common approach includes:
Condensation: Reacting pyrrole with substituted benzaldehydes (4-nitrobenzaldehyde for nitro-phenyl groups) under Adler-Longo conditions to form 5,15-dinitrophenylporphyrin.
Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts nitro to amino groups .
Characterization: UV-Vis spectroscopy confirms the porphyrin macrocycle (Soret band ~420 nm). Acid-base titration in acetonitrile or DMSO detects amino group reactivity, while NMR (¹H, ¹³C) resolves substituent positions .
Advanced Synthesis
Q. Q: How do steric and electronic factors influence regioselective amination in asymmetrical porphyrins?
A: Regioselectivity is controlled by:
- Steric hindrance: Bulky substituents at 10,20-diphenyl positions direct nitration/amination to the less hindered 5,15-positions.
- Electronic effects: Electron-withdrawing groups (e.g., nitro) at specific meso-positions activate neighboring sites for substitution.
Validation: X-ray crystallography or NOESY NMR can confirm substitution patterns. Asymmetric synthesis routes (e.g., mixed-aldehyde condensation) require chromatographic separation of isomers .
Basic Characterization
Q. Q: How do solvent polarity and pH affect the electronic absorption spectra of this porphyrin?
A:
- Solvent polarity: Polar solvents (DMSO, acetonitrile) induce bathochromic shifts in the Soret band due to solvatochromism. Nonpolar solvents (toluene) narrow Q-band transitions .
- pH effects: In acidic media (e.g., HClO₄), protonation at the porphyrin core (N-H⁺) red-shifts the Soret band (~440 nm). In basic media (KOH[222]), deprotonation of amino groups alters conjugation, affecting Q-band intensities .
Advanced Characterization
Q. Q: What advanced techniques resolve axial ligation in metalated derivatives of this porphyrin?
A:
- X-ray Absorption Spectroscopy (XAS): Determines metal oxidation state and coordination geometry.
- Electron Paramagnetic Resonance (EPR): Identifies unpaired electrons in paramagnetic metal centers (e.g., Fe³⁺).
- Resonance Raman Spectroscopy: Probes metal-ligand vibrations, distinguishing axial vs. equatorial bonding .
Basic Applications
Q. Q: How do the 4-aminophenyl groups enhance supramolecular assembly in this porphyrin?
A: The amino groups enable:
- Hydrogen bonding: Facilitates 2D/3D network formation with carboxylate or carbonyl-containing linkers.
- Coordination: Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) in metal-organic frameworks (MOFs).
Example: Pyridyl analogs (e.g., 5,15-dipyridylporphyrins) form stable MOFs via axial metal coordination, suggesting similar potential for amino-functionalized derivatives .
Advanced Applications
Q. Q: Can this porphyrin act as a photosensitizer in photodynamic therapy (PDT)?
A: The amino groups improve water solubility and cellular uptake. Key factors:
- Singlet oxygen (¹O₂) quantum yield (ΦΔ): Measured using 1,3-diphenylisobenzofuran (DPBF) as a trap. ΦΔ >0.1 is considered viable for PDT.
- Dark toxicity vs. phototoxicity: Comparative cell viability assays (e.g., MTT) under light/dark conditions quantify selectivity.
Note: Metalation (e.g., Zn²⁺) may enhance ¹O₂ generation but alter pharmacokinetics .
Data Contradiction Analysis
Q. Q: How to reconcile conflicting reports on solubility and aggregation in polar solvents?
A: Contradictions arise from:
- Purity: Impurities (e.g., unreacted nitro precursors) reduce solubility. Purify via column chromatography (silica, eluent: CH₂Cl₂/MeOH).
- Aggregation: Concentration-dependent aggregation in DMSO (observed via UV-Vis hypochromicity) can be mitigated with surfactants (e.g., Triton X-100) .
Methodological Design
Q. Q: What protocols ensure stability in electrochemical studies using porphyrin-modified electrodes?
A:
- Film deposition: Electropolymerization or drop-casting with Nafion binder prevents porphyrin leaching.
- Stability testing: Cyclic voltammetry (CV) in 0.1 M H₂SO₄ over 100 cycles monitors degradation (current density drop <5% is acceptable).
- Characterization: SEM/XPS post-CV confirms film integrity and absence of graphite oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
